3-Prop-2-ynoxypropane-1,2-diol

Description

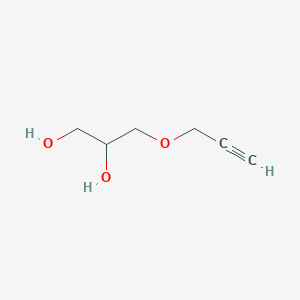

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-9-5-6(8)4-7/h1,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGADLPIFFITSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291944 | |

| Record name | 3-(2-Propyn-1-yloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13580-38-6 | |

| Record name | 3-(2-Propyn-1-yloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13580-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Propynyloxy)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013580386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13580-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Propyn-1-yloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-propynyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Prop-2-ynoxypropane-1,2-diol from glycidol

An In-Depth Technical Guide to the Synthesis of 3-Prop-2-ynoxypropane-1,2-diol from Glycidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Prop-2-ynoxypropane-1,2-diol, also known as 1-propargyl glycerol ether, is a valuable bifunctional molecule possessing both a diol and a terminal alkyne. This unique combination of functional groups makes it a versatile building block in various fields of chemical synthesis. The diol moiety provides hydrophilicity and sites for further esterification or etherification, while the propargyl group's terminal alkyne is amenable to a wide range of chemical transformations, most notably "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its applications include use as a brightener and leveling agent in nickel electroplating and as a precursor for the synthesis of more complex molecules, including bioactive compounds and functionalized polymers.[1]

This guide provides a comprehensive overview of the synthesis of 3-Prop-2-ynoxypropane-1,2-diol from the reaction of glycidol with propargyl alcohol. It will cover the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for characterization.

Synthetic Strategy: Ring-Opening of Glycidol

The core of this synthesis is the nucleophilic ring-opening of the epoxide ring of glycidol by propargyl alcohol. This reaction can be catalyzed by either an acid or a base.[2]

-

Acid Catalysis: In the presence of an acid catalyst, the reaction can proceed through two pathways, leading to a mixture of the desired 3-(prop-2-yn-1-yloxy)propane-1,2-diol and the isomeric 2-(prop-2-yn-1-yloxy)propane-1,3-diol. This lack of regioselectivity is often undesirable.

-

Base Catalysis: A base catalyst, such as a hydroxide or an alkoxide, deprotonates the propargyl alcohol to form the more nucleophilic propargyl oxide anion. This anion then attacks the less sterically hindered primary carbon of the epoxide ring in an SN2 fashion. This results in the preferential formation of the desired 1,2-diol product.[2] Lewis acids have also been shown to be effective catalysts for the ring-opening of glycidol with alcohols, offering high conversion and selectivity under mild conditions.[3][4]

For the purpose of this guide, we will focus on the base-catalyzed pathway due to its superior regioselectivity.

Reaction Mechanism

The base-catalyzed and propargyl alcohol proceeds in two main steps:

-

Deprotonation: The basic catalyst (e.g., sodium hydroxide) deprotonates the terminal hydroxyl group of propargyl alcohol, forming a sodium propargyl oxide intermediate and water. This step increases the nucleophilicity of the alcohol.

-

Nucleophilic Attack: The propargyl oxide anion then performs a nucleophilic attack on one of the carbon atoms of the glycidol epoxide ring. Due to steric hindrance, the attack preferentially occurs at the terminal, less substituted carbon atom of the epoxide. This leads to the opening of the ring and, after workup with a proton source (like water), yields the final product, 3-Prop-2-ynoxypropane-1,2-diol.

Below is a diagram illustrating the base-catalyzed reaction pathway.

Caption: Base-catalyzed synthesis of 3-Prop-2-ynoxypropane-1,2-diol.

Safety Precautions: Handling Hazardous Reactants

Both glycidol and propargyl alcohol are hazardous materials and must be handled with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).

-

Glycidol: It is a combustible liquid and is classified as a probable human carcinogen.[5] It is harmful if swallowed or in contact with skin, and fatal if inhaled.[6] Glycidol can cause skin and serious eye irritation, may cause genetic defects, and may damage fertility.[6][7]

-

Propargyl Alcohol: This is a flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin.[8][9] It causes severe skin burns and eye damage.[10][11]

Mandatory PPE:

-

Nitrile or neoprene gloves (double-gloving is recommended).

-

Chemical splash goggles and a face shield.

-

A flame-retardant lab coat.

-

Closed-toe shoes.

-

Use of a respirator may be necessary depending on the scale of the reaction and ventilation.[6][11]

Always have appropriate spill control materials and emergency procedures in place before starting the experiment.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the base-catalyzed ring-opening of epoxides with alcohols.

Materials and Equipment

-

Glycidol (≥96%)

-

Propargyl alcohol (≥99%)

-

Sodium hydroxide (pellets)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve sodium hydroxide in propargyl alcohol. Propargyl alcohol will serve as both the reactant and the solvent in this case. The dissolution is exothermic, so it may be necessary to cool the flask in an ice bath.

-

Addition of Glycidol: Once the sodium hydroxide is completely dissolved, begin the slow, dropwise addition of glycidol to the stirred solution. Maintain the reaction temperature at a controlled level (e.g., 40-50°C) to ensure a steady reaction rate and prevent runaway reactions.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the glycidol spot/peak.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by carefully adding dilute hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the reaction mixture to a separatory funnel and add deionized water and diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product is a viscous oil. Further purification can be achieved by vacuum distillation to obtain the pure 3-Prop-2-ynoxypropane-1,2-diol.

Quantitative Data Summary

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |

| Glycidol | 74.08[6] | (Specify mass) | 1.0 |

| Propargyl Alcohol | 56.06[11] | (Specify mass/volume) | >3.0 (Reactant & Solvent) |

| Sodium Hydroxide | 40.00 | (Specify mass) | Catalytic amount (e.g., 0.05-0.1) |

| Reaction Temperature | - | 40-50°C | - |

| Reaction Time | - | 4-8 hours (monitor) | - |

| Expected Yield | 130.14 | - | 70-85% |

Characterization of 3-Prop-2-ynoxypropane-1,2-diol

The structure and purity of the synthesized product can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the acetylenic proton, the methylene protons adjacent to the ether oxygen and the alkyne, and the methine and methylene protons of the diol backbone.

-

¹³C NMR will show distinct signals for the two carbons of the alkyne, the carbons of the glycerol backbone, and the methylene carbon of the propargyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne, a band around 2100 cm⁻¹ for the C≡C triple bond stretch, and a broad absorption in the region of 3200-3600 cm⁻¹ for the O-H stretching of the diol.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (130.14 g/mol ).

Conclusion

The base-catalyzed ring-opening of glycidol with propargyl alcohol is an effective and regioselective method for the synthesis of 3-Prop-2-ynoxypropane-1,2-diol. Careful attention to safety protocols is paramount due to the hazardous nature of the starting materials. The resulting product is a versatile chemical intermediate with broad applications in materials science and synthetic chemistry. The protocol described herein provides a solid foundation for researchers to produce this valuable compound in a laboratory setting.

References

- Material Safety Data Sheet - Propargyl Alcohol, 99%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/54677_msds.pdf]

- Propargyl alcohol - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC131450050&productDescription=PROPARGYL+ALCOHOL%2C+99%25+5ML&vendorId=VN00032119&countryCode=US&language=en]

- (R)-(+)-Glycidol - Material Safety Data Sheet. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Propargyl alcohol. Fisher Scientific. [URL: https://www.fishersci.com/sds/000000010002_SDS_US_EN.pdf]

- SAFETY DATA SHEET - Propargyl alcohol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p50803]

- SAFETY DATA SHEET - Glycidol. Fisher Scientific. [URL: https://www.fishersci.com/sds/000000010005_SDS_US_EN.pdf]

- MSDS of Glycidol. Capot Chemical. [URL: https://www.capotchem.com/msds/556-52-5.html]

- SAFETY DATA SHEET - (S)-(-)-Glycidol. Fisher Scientific. [URL: https://www.fishersci.com/sds/000000010006_SDS_US_EN.pdf]

- PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/28925_1.pdf]

- Glycidol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0831.pdf]

- Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. ResearchGate. [URL: https://www.researchgate.net/publication/225158309_Enzymatic_synthesis_of_both_enantiomeric_forms_of_3-allyloxy-propane-12-diol]

- Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmacrolett.5c00486]

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]

- Synthesis of 3-benzyloxy-1,2-propanediol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-benzyloxy-1-2-propanediol]

- Significance and use of glycidol. Biblioteka Nauki. [URL: https://bibliotekanauki.pl/articles/103366.pdf]

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [URL: https://www.mdpi.com/1420-3049/19/10/16106]

- Synthesis method of 3-amino-1,2-propanediol. Google Patents. [URL: https://patents.google.

- Synthesis of glycidyl propargyl ether. ResearchGate. [URL: https://www.researchgate.net/publication/236166827_Synthesis_of_glycidyl_propargyl_ether]

- Highly tunable metal-free ring opening polymerization of glycidol into various controlled topologies catalyzed by frustrated lewis pairs. Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/py/c8py00494a]

- Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1-C5/alkynes/propargylalcohols.shtm]

- Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27879032/]

- Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [URL: https://www.researchgate.

- Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40910176/]

- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. ResearchGate. [URL: https://www.researchgate.

- Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ResearchGate. [URL: https://www.researchgate.net/publication/309831519_Synthesis_of_Monoalkyl_Glyceryl_Ethers_by_Ring_Opening_of_Glycidol_with_Alcohols_in_the_Presence_of_Lewis_Acids]

- Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. ResearchGate. [URL: https://www.researchgate.

- 3-(2-propynyloxy)propane-1,2-diol. ChemBK. [URL: https://www.chembk.com/en/chem/1-Propargyl%20glycerol%20ether]

- Procedure for the synthesis of 1,2-propanediol. Google Patents. [URL: https://patents.google.

- Propranolol - Impurity A. Pharmaffiliates. [URL: https://www.

- New synthesis of 1,2-diol monopropargyl ethers. ResearchGate. [URL: https://www.researchgate.net/publication/282312683_New_synthesis_of_12-diol_monopropargyl_ethers]

Sources

- 1. chembk.com [chembk.com]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

characterization of 3-Prop-2-ynoxypropane-1,2-diol using NMR

An In-depth Technical Guide to the NMR Characterization of 3-Prop-2-ynoxypropane-1,2-diol

Introduction

3-Prop-2-ynoxypropane-1,2-diol, a glycerol derivative featuring a propargyl ether functional group, is a valuable building block in synthetic chemistry. Its bifunctional nature, containing both a diol and a terminal alkyne, allows for diverse subsequent reactions, such as click chemistry, esterification, and polymerization. Unambiguous structural confirmation of this molecule is paramount before its use in any synthetic route. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing precise information about the molecular structure, connectivity, and chemical environment of each atom.

This guide provides a comprehensive, in-depth analysis of the characterization of 3-prop-2-ynoxypropane-1,2-diol using ¹H, ¹³C, and 2D NMR techniques. It is designed for researchers and scientists in organic synthesis and drug development, offering not just data, but the underlying rationale for spectral assignments and experimental design. The methodologies described herein represent a self-validating system to ensure the highest degree of confidence in structural elucidation.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 3-prop-2-ynoxypropane-1,2-diol is numbered as follows to facilitate discussion of the NMR data.

Caption: Structure and numbering scheme for 3-Prop-2-ynoxypropane-1,2-diol.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton environments. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to resolve the hydroxyl (-OH) proton signals through hydrogen bonding with the solvent.

Expected Chemical Shifts and Multiplicities (in DMSO-d₆, 400 MHz):

-

H6 (Terminal Alkyne, -C≡C-H): ~3.5 ppm (triplet, J ≈ 2.4 Hz)

-

Rationale: The terminal alkyne proton is deshielded by the π-system of the triple bond. It appears as a fine triplet due to a weak, long-range coupling (⁴J) to the two equivalent H4 methylene protons through the triple bond. This small coupling is a hallmark of a propargyl system.

-

-

H4 (Methylene, -O-CH₂-C≡): ~4.2 ppm (doublet, J ≈ 2.4 Hz)

-

Rationale: These protons are adjacent to both an electron-withdrawing oxygen atom and the alkyne group, shifting them significantly downfield. They are coupled only to the H6 proton, resulting in a clean doublet with the same small coupling constant observed for H6.

-

-

H1, H2, H3 (Glycerol Backbone): ~3.3-3.7 ppm (complex multiplet)

-

Rationale: This region represents the ABCDE spin system of the propane-1,2-diol moiety (CH₂(OH)-CH(OH)-CH₂-O-). The protons H1a, H1b, H2, H3a, and H3b are all diastereotopic and couple to each other, resulting in a complex, overlapping series of multiplets. Unambiguous assignment within this region is challenging without 2D NMR techniques. The protons on C3, being adjacent to the ether oxygen, are expected to be the most downfield within this cluster.

-

-

-OH Protons: ~4.5-5.0 ppm (two distinct, broad signals)

-

Rationale: In a solvent like DMSO-d₆, the exchange rate of hydroxyl protons is slowed, allowing them to couple to adjacent C-H protons and appear as distinct signals. The primary alcohol (-CH₂OH) and secondary alcohol (-CHOH) protons will have different chemical shifts and may appear as a triplet and a doublet, respectively, depending on the resolution.

-

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.

Expected Chemical Shifts (in DMSO-d₆, 100 MHz):

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C1 | ~63 ppm | Typical chemical shift for a primary alcohol (R-CH₂OH) carbon in a glycerol-like fragment. |

| C2 | ~70 ppm | Chemical shift for a secondary alcohol (-CHOH-) carbon, shifted slightly downfield from C1. |

| C3 | ~72 ppm | This methylene carbon is attached to the ether oxygen, causing a significant downfield shift compared to a standard alkane. |

| C4 | ~58 ppm | The propargylic methylene carbon (-O-CH₂-C≡) is shielded relative to other ether-linked carbons due to the alkyne's magnetic anisotropy. |

| C5 | ~80 ppm | The internal sp-hybridized carbon of the alkyne (R-C≡C-H). |

| C6 | ~78 ppm | The terminal sp-hybridized carbon of the alkyne (R-C≡C-H), typically found slightly upfield of the internal alkyne carbon. |

Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides a strong foundation, 2D NMR techniques are indispensable for confirming the connectivity and definitively assigning all signals, particularly within the complex glycerol backbone.

Experimental Workflow

The logical flow for complete characterization involves a sequential series of 1D and 2D experiments.

Caption: Workflow for complete NMR-based structural elucidation.

COSY (¹H-¹H Correlation Spectroscopy)

COSY is used to identify protons that are coupled to each other (typically separated by 2-3 bonds).

-

Key Expected Correlations:

-

A strong cross-peak between the H1/H2/H3 complex, confirming the integrity of the propane-1,2-diol backbone.

-

A weak cross-peak between H4 and H6, confirming the ⁴J coupling of the propargyl system.

-

In DMSO-d₆, cross-peaks between the -OH protons and the protons on their attached carbons (e.g., OH on C1 with H1) would be visible.

-

Caption: Key expected COSY correlations for the molecule's backbone and propargyl group.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the most reliable way to assign carbon signals.

-

Key Expected Correlations:

-

The signal at ~4.2 ppm (H4) will correlate with the carbon signal at ~58 ppm (C4).

-

The alkyne proton signal at ~3.5 ppm (H6) will correlate with the terminal alkyne carbon at ~78 ppm (C6).

-

The complex multiplet from ~3.3-3.7 ppm (H1, H2, H3) will show correlations to the three carbon signals at ~63, ~70, and ~72 ppm, allowing for their definitive assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is crucial for confirming the connectivity between different functional groups.

-

Key Expected Correlations for Structural Confirmation:

-

The Ether Linkage: The most critical correlation will be between the H4 protons (~4.2 ppm) and the C3 carbon (~72 ppm). This 3-bond correlation (H4-C4-O-C3) unambiguously confirms the connection between the propargyl group and the glycerol backbone through the ether oxygen. A correlation between H3 and C4 may also be observed.

-

The Alkyne Group: Correlations from the H4 protons to both alkyne carbons (C5 and C6) will be observed, confirming the propargylic methylene position. The alkyne proton H6 should also show a correlation to C5.

-

Experimental Protocol

The following provides a standardized protocol for acquiring high-quality NMR data for 3-prop-2-ynoxypropane-1,2-diol.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the purified compound.

- Dissolve the sample in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended for resolving -OH protons).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (though modern spectrometers can reference the residual solvent peak).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer):

- Insert the sample into the spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.

- Tune and match the probe for both the ¹H and ¹³C frequencies.

3. Data Acquisition:

- ¹H NMR:

- Pulse Program: Standard single pulse (zg30).

- Spectral Width: ~16 ppm.

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons).

- Number of Scans: 16-32.

- ¹³C{¹H} NMR:

- Pulse Program: Standard proton-decoupled single pulse (zgpg30).

- Spectral Width: ~240 ppm.

- Acquisition Time: ~1-2 seconds.

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: 1024 or more, depending on sample concentration.

- 2D Experiments (COSY, HSQC):

- Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3).

- Optimize spectral widths in both dimensions to cover all relevant signals.

- Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to achieve good resolution.

4. Data Processing:

- Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

- Perform Fourier transformation.

- Phase correct the spectra manually.

- Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

- Integrate the ¹H NMR signals.

Conclusion

The comprehensive NMR analysis outlined in this guide, employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provides an unambiguous and self-validating method for the structural characterization of 3-prop-2-ynoxypropane-1,2-diol. By systematically analyzing chemical shifts, coupling constants, and cross-correlation peaks, a researcher can achieve full spectral assignment with a high degree of confidence. The key diagnostic signals—including the characteristic doublet and triplet of the propargyl protons and the crucial HMBC correlation across the ether linkage—serve as definitive proof of the molecule's structure, ensuring its identity and purity for subsequent applications in research and development.

References

-

Title: Identifying and Characterizing Hydrogen Bonds in Solution by NMR Spectroscopy Source: Annual Review of Physical Chemistry URL: [Link]

-

Title: Introduction to Spectroscopy, 5th Edition Source: D.L. Pavia, G.M. Lampman, G.S. Kriz, J.R. Vyvyan URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

-

Title: Carbon-13 NMR Spectroscopy Source: H.-O. Kalinowski, S. Berger, S. Braun URL: [Link]

-

Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition Source: T.D.W. Claridge URL: [Link]

-

Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry URL: [Link]

physical and chemical properties of glycerol 1-propargyl ether

An In-depth Technical Guide to Glycerol 1-Propargyl Ether for Advanced Scientific Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Glycerol 1-Propargyl Ether, also known as 3-(Prop-2-yn-1-yloxy)propane-1,2-diol. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and practical applications of this versatile chemical scaffold. Our focus is on delivering field-proven insights and robust methodologies to empower your research and development endeavors.

Introduction and Strategic Importance

Glycerol 1-propargyl ether is a bifunctional molecule that merges the biocompatible, hydrophilic backbone of glycerol with the highly versatile reactivity of a terminal alkyne. This unique combination makes it an invaluable building block in medicinal chemistry, bioconjugation, and materials science. The glycerol moiety imparts water solubility and provides two hydroxyl groups for further derivatization, while the propargyl group serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its ability to act as a linker or be incorporated into larger polymer structures is central to its utility in creating advanced drug delivery systems and functionalized biomaterials.[1][2]

Below is a diagram illustrating the key structural and reactive features of Glycerol 1-Propargyl Ether.

Caption: Step-by-step workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Methodology

-

Materials & Reagents:

-

Glycerol 1-Propargyl Ether (Alkyne)

-

Benzyl Azide (Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent: 1:1 mixture of tert-Butanol and Water

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve Glycerol 1-Propargyl Ether (1.0 eq) and Benzyl Azide (1.0 eq) in the t-BuOH/H₂O solvent mixture (0.2 M).

-

Prepare separate aqueous stock solutions of CuSO₄·5H₂O (0.1 M) and Sodium Ascorbate (0.5 M).

-

To the flask containing the alkyne and azide, add the CuSO₄ solution (0.05 eq). The solution may turn a faint blue.

-

Add the freshly prepared Sodium Ascorbate solution (0.10 eq) dropwise. The reaction mixture should turn from blue to a yellowish or brownish color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

-

Allow the reaction to stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

Upon completion, quench the reaction by adding a small amount of brine.

-

Extract the product with Ethyl Acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure 1,4-disubstituted triazole product.

-

-

Self-Validation through Characterization:

-

Confirm the identity and purity of the resulting triazole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the characteristic alkyne signals in NMR and IR spectra and the appearance of a new signal for the triazole proton in ¹H NMR (~7.5-8.0 ppm) provides definitive validation of a successful reaction.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling Glycerol 1-Propargyl Ether. [3][4]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. [3][5]* Storage: Keep the container tightly closed in a cool, dry place away from strong oxidizing agents. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [3][6] For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

References

-

ChemBK. (2024). 1-Propargyl glycerol ether. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of glycidyl propargyl ether. Available at: [Link]

-

AMSBIO. (n.d.). Glycerol - Safety Data Sheet. Available at: [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Glycerol. Available at: [Link]

-

Academia. (2023). Glycerol: A Review on Properties, Industrial and Pharmaceutical Applications. Available at: [Link]

-

ResearchGate. (n.d.). The applications of glycerol in pharmaceutical formulation. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of propyl glycerol ethers. Available at: [Link]

-

Kumar Metal. (2022). Glycerol: Versatile Renewable Chemical Properties. Available at: [Link]

-

Wiley-VCH. (n.d.). Glycerol - SpectraBase. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Etherification of Glycerol with Propylene or 1-Butene for Fuel Additives. Available at: [Link]

-

MDPI. (n.d.). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Available at: [Link]

-

Wikipedia. (n.d.). Glycerol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 3-Prop-2-ynoxypropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Prop-2-ynoxypropane-1,2-diol, a multifunctional chemical intermediate, sees application in diverse fields such as electroplating and specialty polymer synthesis.[1][2] Its molecular architecture, featuring a propargyl ether group and a vicinal diol, imparts unique reactivity. However, these same functional groups can be precursors to thermal instability. This guide provides a comprehensive framework for assessing the thermal stability of 3-prop-2-ynoxypropane-1,2-diol. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, outlines the foundational principles, critical experimental methodologies, and data interpretation necessary for a thorough thermal hazard evaluation. We will delve into the anticipated contributions of its constituent functional groups to its thermal profile, propose potential decomposition pathways based on analogous structures, and provide detailed protocols for essential thermo-analytical techniques.

Introduction: The Imperative of Thermal Stability Assessment

3-Prop-2-ynoxypropane-1,2-diol (CAS No. 13580-38-6) is a water-soluble liquid with applications as a brightener and leveling agent in nickel electroplating baths.[2] Its utility is derived from its unique combination of a terminal alkyne, an ether linkage, and a diol. These functionalities offer reactive sites for further chemical modifications, making it a valuable building block in organic synthesis and materials science.[1]

However, the very features that make this molecule chemically interesting also warrant a rigorous assessment of its thermal stability. The propargyl group, in particular, is known to be energetically rich and can undergo highly exothermic reactions under certain conditions. Reports on the thermal hazards of related compounds, such as propargyl alcohol, highlight the potential for catastrophic thermal decomposition, especially in the presence of contaminants or under adiabatic conditions.[3][4] A thorough understanding of the thermal behavior of 3-prop-2-ynoxypropane-1,2-diol is therefore not merely an academic exercise but a critical prerequisite for its safe handling, storage, and application in any process, from laboratory-scale synthesis to industrial manufacturing.

This guide will equip researchers and process chemists with the knowledge to:

-

Anticipate the thermal behavior of 3-prop-2-ynoxypropane-1,2-diol based on its molecular structure.

-

Design and execute appropriate experiments to quantify its thermal stability.

-

Interpret the resulting data to establish safe operating limits.

Molecular Structure and Predicted Thermal Behavior

The thermal stability of an organic molecule is intrinsically linked to its structure, specifically the bond energies and the presence of reactive functional groups. In 3-prop-2-ynoxypropane-1,2-diol, three key functionalities dictate its thermal profile: the propargyl group (C≡C-CH₂-), the ether linkage (-O-), and the propane-1,2-diol backbone.

-

Propargyl Group: This is the most significant contributor to the molecule's potential thermal hazards. The terminal alkyne is a high-energy functional group susceptible to exothermic decomposition, polymerization, and rearrangement reactions. Studies on propargyl ethers have shown that thermal decomposition can be initiated at the propargyl group.[5] The presence of the triple bond also makes the adjacent methylene protons acidic, which can lead to instability, particularly in the presence of bases.[3]

-

Ether Linkage: Ether linkages are generally more stable than, for example, peroxide bonds, but they can undergo cleavage at elevated temperatures. The decomposition of the ether moiety can proceed via radical mechanisms, and its stability can be influenced by the nature of the substituent groups.

-

Propane-1,2-diol Backbone: The diol group consists of a primary and a secondary alcohol. While alcohols are generally considered to be relatively stable, they can undergo dehydration at high temperatures, especially in the presence of acidic or basic catalysts. The decomposition of similar diol structures has been studied, and the rate of decomposition is known to increase with temperature.[6][7]

Based on this analysis, it is hypothesized that the thermal decomposition of 3-prop-2-ynoxypropane-1,2-diol is likely initiated by reactions involving the propargyl group, followed by or coupled with the degradation of the ether and diol functionalities.

Hypothesized Decomposition Pathways

While the precise decomposition mechanism for 3-prop-2-ynoxypropane-1,2-diol requires experimental elucidation, we can propose several plausible pathways based on the known reactivity of its constituent functional groups. The energetic favorability of these pathways will determine the overall thermal stability of the molecule.

Caption: Plausible thermal decomposition pathways for 3-prop-2-ynoxypropane-1,2-diol.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of thermal stability requires a multi-technique approach. The three most critical analytical methods for this purpose are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an excellent tool for determining the onset temperature of decomposition and the number of decomposition steps.

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-prop-2-ynoxypropane-1,2-diol into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Select an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which might not be relevant to all process conditions.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (Td5 and Td50).

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and exothermic or endothermic decompositions.[8]

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-5 mg of 3-prop-2-ynoxypropane-1,2-diol into a hermetically sealed DSC pan (e.g., aluminum or gold-plated stainless steel). The use of a sealed pan is crucial to contain any evolved gases and measure the total energy release.

-

Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen).

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a controlled heating rate (e.g., 5-10 °C/min).

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., boiling) and exothermic peaks (decomposition). Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).

Caption: A typical workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during a self-heating reaction. It is considered the gold standard for assessing thermal runaway potential.

Experimental Protocol:

-

Instrument Preparation: Calibrate the ARC instrument according to the manufacturer's specifications.

-

Sample Preparation: A larger sample size (typically 1-10 g) is used. The sample is placed in a robust, sealed container (a "bomb").

-

Experimental Mode: The instrument operates in a "heat-wait-seek" mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity).

-

Adiabatic Tracking: Once self-heating is detected, the instrument's heaters match the sample temperature, creating an adiabatic environment. This allows the self-accelerating decomposition to be followed without heat loss to the surroundings.

-

Data Analysis: The primary data obtained are temperature and pressure as a function of time. From this, key safety parameters can be derived, including the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise.

Data Interpretation and Hazard Assessment

The data from these three techniques should be considered together to build a comprehensive thermal hazard profile.

| Parameter | TGA | DSC | ARC | Significance |

| Onset Temperature (°C) | Temperature of initial mass loss | Temperature of initial heat release | Temperature of initial self-heating | Indicates the temperature at which decomposition begins. The ARC onset is often the most conservative and relevant for process safety. |

| Heat of Decomposition (J/g) | Not directly measured | Quantified from peak integration | Calculated from adiabatic temperature rise | A high heat of decomposition indicates a significant amount of stored energy that can be released during a runaway reaction. |

| Pressure Generation | Not measured | Can be inferred from sealed-pan experiments | Directly measured | High pressure generation can lead to vessel rupture. |

| Time to Maximum Rate (TMR) | Not applicable | Not applicable | Directly measured | A critical parameter for assessing the time available to take corrective action in the event of a thermal runaway. |

Safe Handling and Storage Recommendations

Based on the potential hazards associated with the propargyl group, the following general safety precautions are recommended until specific thermal stability data is available:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Avoid contact with strong bases, acids, and oxidizing agents.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Process Scale-up: Do not scale up any reaction involving 3-prop-2-ynoxypropane-1,2-diol without a thorough thermal hazard assessment, including ARC testing.

Conclusion

While 3-prop-2-ynoxypropane-1,2-diol is a valuable chemical intermediate, its molecular structure, particularly the presence of a propargyl ether group, necessitates a careful and thorough evaluation of its thermal stability. This guide has provided a framework for such an assessment, grounded in the principles of chemical reactivity and established thermo-analytical techniques. By following the methodologies outlined herein—from understanding the potential decomposition pathways to performing and interpreting TGA, DSC, and ARC experiments—researchers and process chemists can ensure the safe handling and utilization of this versatile compound. The proactive assessment of thermal hazards is a cornerstone of responsible chemical research and development.

References

- [Author], [Year].

- [Author], [Year]. 3-Mercaptopropane-1,2-diol. Grokipedia.

- Wuhan Jadechem International Trade Co.,ltd. 3-prop-2-ynoxypropane-1,2-diol at Best Price in Wuhan, Hubei. Tradeindia.

- PubChem. 3-(2-Hydroxyphenoxy)propane-1,2-diol. PubChem.

- PubChem. 1-(Prop-2-enyloxy)-propane-2,3-diol. PubChem.

- Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179.

- [Author], [Year]. 3-Prop-2-ynoxypropane-1,2-diol(POPDH)CAS:13580-38-6. [Source].

- Nair, C. P. R., et al. (2003). Thermal Characteristics of Propargyl Ether Phenolic Resins. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 40(4), 357-369.

- [Author], [Year]. Thermochemical Properties of 3-(Dipropylamino)propane-1,2-diol: A Technical Guide. Benchchem.

- Carl ROTH. (2023).

- ChemicalBook. (2023). 3-Prop-2-ynoxypropane-1,2-diol | 13580-38-6.

- [Author], [Year]. Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods.

- Chemos GmbH&Co.KG. (2023).

- [Author], [Year]. Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. [Source].

- Sigma-Aldrich. (2023).

- FooDB. (2023). Showing Compound (S)-propane-1,2-diol (FDB030175).

- [Author], [Year]. Production of optically pure propane-1,2-diol.

- [Author], [Year]. Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study.

- CAMEO Chemicals. (2023). 2,2-DIMETHYLPROPANE-1,3-DIOL.

- Fisher Scientific. (2024).

- Cheméo. (2023). Chemical Properties of 3-Bromo-1,2-propanediol (CAS 4704-77-2).

- [Author], [Year]. Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl....

- Reagent Chemical Services. (2018).

- [Author], [Year]. Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. PubMed.

- Kotha, S., et al. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development, 25(8), 1933-1937.

Sources

- 1. Wholesale 3-Prop-2-ynoxypropane-1,2-diolï¼POPDHï¼CAS:13580-38-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. 3-prop-2-ynoxypropane-1,2-diol at Best Price in Wuhan, Hubei | Wuhan Jadechem International Trade Co.,ltd. [tradeindia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemos.de [chemos.de]

Spectroscopic Analysis of 3-Prop-2-ynoxypropane-1,2-diol: An Interpretive Guide

The structure of 3-Prop-2-ynoxypropane-1,2-diol incorporates several key functional groups: a terminal alkyne, an ether linkage, a primary alcohol, and a secondary alcohol. Each of these groups imparts characteristic signals in IR and MS analyses, which will be explored in detail.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds. For 3-Prop-2-ynoxypropane-1,2-diol, we can predict a spectrum with distinct features corresponding to its alkyne, ether, and diol moieties.

Predicted Infrared Spectrum

The key to interpreting the IR spectrum lies in recognizing the characteristic vibrational frequencies for each functional group. The predicted absorptions for 3-Prop-2-ynoxypropane-1,2-diol are summarized in the table below, with justifications based on established correlation charts and data from similar compounds.[7][8][9][10][11]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale and Commentary |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp | This is a highly characteristic and diagnostic peak for a terminal alkyne. Its sharpness distinguishes it from the broad O-H stretch. |

| 3500-3200 | O-H Stretch | Alcohols (H-bonded) | Strong, Broad | The presence of two hydroxyl groups capable of intermolecular and intramolecular hydrogen bonding will result in a very broad and intense absorption band. This is a hallmark of poly-ol compounds like propane-1,2-diol.[12][13] |

| 3000-2850 | C-H Stretch | Alkanes (sp³ C-H) | Medium to Strong | These absorptions arise from the C-H bonds of the propane and propargyl backbones. |

| 2150-2100 | C≡C Stretch | Alkyne | Weak to Medium | The stretching vibration of the carbon-carbon triple bond. Its intensity can be variable but is typically sharp. |

| 1300-1000 | C-O Stretch | Ether & Alcohols | Strong | This region will likely contain multiple strong peaks. The C-O stretch from the ether linkage (~1100 cm⁻¹) and the C-O stretches from the primary and secondary alcohols will overlap, creating a strong, complex signal pattern. |

| ~1465 & ~1375 | C-H Bend | Alkanes (-CH₂- & -CH₃) | Medium | Bending (scissoring and rocking) vibrations for the methylene and methyl-like groups in the structure. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

To acquire an IR spectrum for this compound, which is expected to be a viscous liquid, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected using the clean, unobstructed ATR crystal (typically diamond or germanium).

-

Sample Application: Place a single drop of neat 3-Prop-2-ynoxypropane-1,2-diol directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Logical Workflow for IR Spectral Interpretation

The following diagram illustrates the decision-making process for confirming the structure of 3-Prop-2-ynoxypropane-1,2-diol from its IR spectrum.

Caption: Workflow for IR spectral analysis.

Part 2: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation patterns, which can be used to deduce its structure. The molecular weight of 3-Prop-2-ynoxypropane-1,2-diol (C₆H₁₀O₃) is 130.06 g/mol .

Predicted Mass Spectrum and Fragmentation

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 130. For a molecule containing alcohols and an ether, the molecular ion peak is often weak or absent due to rapid fragmentation.[14][15] The fragmentation will be driven by the stabilization of positive charge, primarily through α-cleavage (cleavage of the bond adjacent to an oxygen atom) and the loss of stable neutral molecules.

Key Predicted Fragments:

| m/z Value | Proposed Fragment Ion | Formation Pathway (Loss from M⁺˙) | Commentary |

| 130 | [C₆H₁₀O₃]⁺˙ | Molecular Ion | Expected to be of very low abundance or absent, which is typical for poly-alcohols.[16] |

| 113 | [M - OH]⁺ | Loss of hydroxyl radical | A common fragmentation for alcohols. |

| 99 | [M - CH₂OH]⁺ | α-cleavage at the primary alcohol | Loss of the hydroxymethyl group is a highly favorable pathway, likely leading to a significant peak. |

| 73 | [M - C₃H₃O]⁺ | Cleavage of the propargyl ether bond | Loss of the propargyloxy radical. |

| 75 | [CH(OH)CH₂OH]⁺ | Cleavage of the ether C-O bond | Formation of the protonated diol fragment. |

| 57 | [C₃H₅O]⁺ | α-cleavage at the ether oxygen | Loss of the C₃H₅O₂ radical, forming a stable propargyl oxonium ion. This is a very common fragmentation for ethers and is expected to be the base peak.[17][18][19] |

| 45 | [CH₂OH-CH=OH]⁺ | Rearrangement and cleavage | A common fragment for 1,2-diols, seen prominently in the mass spectrum of glycerol.[20][21] |

| 31 | [CH₂OH]⁺ | α-cleavage at the secondary alcohol | A characteristic fragment for primary alcohols. |

Proposed Fragmentation Pathway

The fragmentation of 3-Prop-2-ynoxypropane-1,2-diol is initiated by the formation of the molecular ion. The primary cleavage events are dictated by the stability of the resulting carbocations and radicals.

Caption: Predicted EI-MS fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing this compound, providing both separation from potential impurities and a clean mass spectrum.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

-

Mass Analyzer: Quadrupole, scanning from m/z 30 to 300.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC) to find the peak corresponding to the analyte. Extract the mass spectrum from this peak and compare the fragmentation pattern to the predicted values.

Conclusion

While lacking direct experimental data, a comprehensive spectroscopic profile for 3-Prop-2-ynoxypropane-1,2-diol can be confidently predicted. The infrared spectrum should be dominated by a sharp alkyne C-H stretch (~3300 cm⁻¹) and a broad alcohol O-H band (3500-3200 cm⁻¹). The mass spectrum is expected to show significant fragmentation, with a weak or absent molecular ion at m/z 130 and a probable base peak at m/z 57 resulting from a stable propargyl oxonium ion. The protocols and interpretive frameworks provided herein offer a self-validating system for any researcher working to identify or confirm the structure of this multifunctional molecule. The principles applied are grounded in authoritative texts on organic spectroscopy.[22][23][24]

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][4][6][25][26]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][2][3][5][27][28]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][15]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [22][24]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

ResearchGate. (n.d.). Positive ion mass spectrum of glycerol and the fragmentation scheme. [Link][20]

-

ResearchGate. (n.d.). IR Spectra of Propance-1, 2-diol. [Link][13]

-

Dummies.com. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link][19]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link][8]

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. scribd.com [scribd.com]

- 19. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 20. researchgate.net [researchgate.net]

- 21. chemicalbook.com [chemicalbook.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scribd.com [scribd.com]

- 24. books.google.cn [books.google.cn]

- 25. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 26. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 27. The NIST Chemistry Webbook | NIST [nist.gov]

- 28. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

Alkyne-Functionalized Glycerol: A Versatile Scaffold for Advanced Applications in Research and Drug Development

Abstract

The strategic incorporation of alkyne functionalities onto a glycerol backbone, particularly in the form of hyperbranched polyglycerols (HPGs), has unlocked a powerful and versatile platform for innovation across the biomedical and material science landscapes. The unique combination of glycerol's inherent biocompatibility, high water solubility, and three-dimensional architecture with the bioorthogonal reactivity of the alkyne group has positioned these macromolecules as premier building blocks for a new generation of advanced materials. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of alkyne-functionalized glycerol, with a particular focus on its utility in drug delivery, bioconjugation, and polymer chemistry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable scaffold.

Introduction: The Power of a Clickable Scaffold

Glycerol, a simple and ubiquitous polyol, has long been recognized for its biocompatibility and is a fundamental component of many biological systems. When polymerized, especially into a hyperbranched architecture, it yields a macromolecule with a high density of functional hydroxyl groups and a globular structure that is highly soluble in aqueous environments.[1] The true innovation, however, lies in the precise introduction of terminal alkyne groups onto this polyglycerol backbone.

The terminal alkyne is a uniquely bioorthogonal functional group, meaning it is stable in biological systems and does not participate in unwanted side reactions with endogenous molecules.[2][3] This chemical inertness, combined with its high reactivity towards azides in the presence of a copper(I) catalyst—a reaction famously known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"—provides a highly specific and efficient method for covalent modification.[4][5][6] This ability to "click" molecules together with high fidelity has made alkyne-functionalized glycerol a sought-after tool for constructing complex, multifunctional materials for a wide array of applications.

Synthesis of Alkyne-Functionalized Hyperbranched Polyglycerol (HPG)

The most common and efficient method for synthesizing alkyne-functionalized HPG is the one-step ring-opening multibranching polymerization (ROMBP) of glycidol with an alkyne-containing comonomer, glycidyl propargyl ether (GPE).[7][8] This approach allows for precise control over the degree of alkyne functionality by simply adjusting the molar ratio of the two monomers.[7]

One-Step Copolymerization of Glycidol and Glycidyl Propargyl Ether (GPE)

This method provides a straightforward route to HPGs with a defined number of alkyne functionalities. The polymerization is typically initiated by a partially deprotonated alcohol and proceeds via a slow monomer addition technique to control the molecular weight and polydispersity.[8]

-

Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the initiator (e.g., 1,1,1-tris(hydroxymethyl)propane) in a suitable anhydrous solvent (e.g., diglyme).

-

Deprotonation: Add a strong base (e.g., potassium methylsulfinylmethylide) to partially deprotonate the initiator's hydroxyl groups.

-

Monomer Addition: A mixture of glycidol and glycidyl propargyl ether (at the desired molar ratio) is added slowly to the initiator solution at an elevated temperature (e.g., 90 °C) using a syringe pump over an extended period (e.g., 24 hours).

-

Termination: The polymerization is terminated by the addition of a protic solvent, such as methanol.

-

Purification: The resulting polymer is purified by dialysis against a suitable solvent (e.g., methanol) to remove unreacted monomers and low molecular weight oligomers, followed by drying under vacuum.

The causality behind the slow monomer addition is to maintain a low monomer concentration throughout the reaction, which suppresses side reactions and leads to polymers with a narrow molecular weight distribution.[8]

Diagram 1: Synthesis of Alkyne-Functionalized HPG

Caption: One-step synthesis of alkyne-functionalized HPG.

Characterization of Alkyne-Functionalized HPG

Thorough characterization is crucial to ensure the successful synthesis of HPG with the desired properties. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Purpose | Typical Observations | References |

| ¹H and ¹³C NMR Spectroscopy | To confirm the polymer structure and determine the degree of alkyne incorporation. | Characteristic peaks for the polyglycerol backbone and the propargyl group of the GPE units. The ratio of integrals allows for quantification of alkyne content. | [7], |

| Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Monomodal peaks indicating a relatively narrow distribution of polymer chain sizes. | [7],[9] |

| MALDI-ToF Mass Spectrometry | To obtain absolute molecular weight information and confirm the presence of repeating units. | A series of peaks separated by the mass of the glycidol and GPE monomer units. | [9] |

Core Applications: Leveraging the Alkyne Functionality

The presence of the alkyne group opens up a vast landscape of potential applications, primarily centered around "click" chemistry.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the cornerstone of applications for alkyne-functionalized HPG. It allows for the covalent attachment of a wide range of azide-modified molecules, including fluorescent dyes, targeting ligands, and therapeutic agents, with high efficiency and specificity under mild, often aqueous, conditions.[5][10]

-

Solubilization: Dissolve the alkyne-functionalized HPG and the azide-containing molecule in a suitable solvent (e.g., DMF or a buffered aqueous solution).

-

Catalyst Preparation: Prepare a stock solution of a copper(I) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. A stabilizing ligand like THPTA is often used to prevent copper-mediated side reactions and enhance reaction efficiency.[11][12]

-

Reaction: Add the copper sulfate and sodium ascorbate solutions to the mixture of the alkyne and azide. The reaction is typically stirred at room temperature for several hours to overnight.

-

Purification: The resulting conjugate is purified to remove the copper catalyst and unreacted starting materials, often by dialysis or size exclusion chromatography.

The trustworthiness of this protocol lies in its self-validating nature; the high specificity of the reaction ensures that only the alkyne and azide groups react, leading to a well-defined product.

Diagram 2: CuAAC Bioconjugation Workflow

Caption: General workflow for CuAAC bioconjugation.

Drug Delivery Systems

The biocompatible and hydrophilic nature of the HPG core, combined with the ability to attach various functionalities, makes alkyne-functionalized HPG an excellent candidate for advanced drug delivery systems.[2][13]

By clicking acid-labile linkers to the HPG backbone, it is possible to create nanocarriers that release their therapeutic payload in the acidic microenvironment of tumors or within the endosomes of cells.[2][14][15]

Targeting ligands, such as peptides or antibodies, can be conjugated to the HPG surface via CuAAC to direct the nanocarrier to specific cell types, thereby increasing therapeutic efficacy and reducing off-target side effects.

The drug loading content (DLC) and drug loading efficiency (DLE) are critical parameters for any drug delivery system. While specific values are highly dependent on the drug and the specific HPG formulation, the high functionalization capacity of HPG allows for potentially high drug loading.

| Drug | Polymer System | Drug Loading Content (wt%) | Reference |

| Ibuprofen | Acylated Poly(glycerol adipate) | ~10.5 | [6] |

| Camptothecin | PLA-HPG Nanoparticles | High Encapsulation Efficiency | [16] |

Note: The table provides examples of drug loading in polyglycerol-based systems to illustrate the potential.

Polymer Chemistry and Material Science

As an alternative to CuAAC, the alkyne groups on HPG can react with thiols via a radical-mediated thiol-yne reaction. This reaction is particularly useful for forming crosslinked networks and hydrogels, as each alkyne can react with two thiol groups.[3][5][17][18] This method is often initiated by UV light and a photoinitiator.

-

Resin Formulation: Mix the alkyne-functionalized HPG with a multifunctional thiol crosslinker and a suitable photoinitiator.

-

Curing: Expose the mixture to UV light for a defined period to initiate the radical-mediated crosslinking reaction.

-

Post-Curing: The resulting crosslinked material may be washed to remove any unreacted components.

While less common than click chemistry for bioconjugation, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, can be used to form carbon-carbon bonds between the terminal alkyne of the HPG and aryl or vinyl halides.[19][20][21] This opens up possibilities for creating novel materials with tailored electronic and optical properties.[22]

Diagram 3: Application Pathways of Alkyne-Functionalized Glycerol

Caption: Key application pathways for alkyne-functionalized glycerol.

Conclusion and Future Perspectives

Alkyne-functionalized glycerol, particularly in its hyperbranched form, represents a highly adaptable and powerful platform for researchers in drug development and material science. The ease of synthesis, coupled with the exceptional efficiency and specificity of click chemistry, provides a robust toolkit for creating highly functional and complex macromolecular architectures. The inherent biocompatibility of the polyglycerol scaffold further enhances its appeal for in vivo applications.

Future research will likely focus on the development of more sophisticated drug delivery systems with multi-modal targeting and triggered release mechanisms. Furthermore, the exploration of alkyne-functionalized glycerol in the fields of tissue engineering, diagnostics, and as a scaffold for multivalent inhibitors holds significant promise. As our ability to precisely control the architecture and functionality of these polymers continues to advance, so too will the breadth and impact of their applications.

References

-

Schüll, C., Gieshoff, T., & Frey, H. (2013). One-step synthesis of multi-alkyne functional hyperbranched polyglycerols by copolymerization of glycidyl propargyl ether and glycidol. Polymer Chemistry, 4(17), 4784-4793. [Link][7][8]

-

Kainz, Q. M., et al. (2012). Synthesis and Conjugation of Alkyne-Functional Hyperbranched Polyglycerols. Macromolecular Chemistry and Physics, 213(14), 1487-1496. [Link][10]

-

Schüll, C., Gieshoff, T., & Frey, H. (2013). One-step synthesis of multi-alkyne functional hyperbranched polyglycerols by copolymerization of glycidyl propargyl ether and glycidol. Polymer Chemistry. [Link]

-

Raglione, V., et al. (2024). Glycerol as Reaction Medium for Sonogashira Couplings: A Green Approach for the Synthesis of New Triarylamine-Based Materials with Potential Application in Optoelectronics. ChemSusChem. [Link][19]

-

Jayawickramarajah, J., et al. (2010). Clickable polyglycerol hyperbranched polymers and their application to gold nanoparticles and acid-labile nanocarriers. Chemical Communications, 46(44), 8434-8436. [Link]

-

Ma, W., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15895-15903. [Link][17]

-

Raglione, V., et al. (2024). Glycerol as Reaction Medium for Sonogashira Couplings: A Green Approach for the Synthesis of New Triarylamine‐Based Materials with Potential Application in Optoelectronics. ChemSusChem. [Link][22]

-

Al-Hachami, A. A. S., et al. (2024). Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation. Journal of Materials Chemistry B. [Link]

-

Schüll, C., Gieshoff, T., & Frey, H. (2013). Supporting Information One-Step Synthesis of Multi-Alkyne Functional Hyperbranched Polyglycerols by Copolymerization of Glycidyl. The Royal Society of Chemistry. [Link][9]

-

S. M. El-Sayed, et al. (2020). Poly (glycerol adipate) (PGA), an Enzymatically Synthesized Functionalizable Polyester and Versatile Drug Delivery Carrier: A Literature Update. Polymers, 12(9), 1935. [Link]

-

Johnson, J. A., et al. (2010). Clickable polyglycerol hyperbranched polymers and their application to gold nanoparticles and acid-labile nanocarriers. Chemical Communications, 46(44), 8434-8436. [Link][2]

-

Xiong, M. H., et al. (2012). The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles. ACS Nano, 6(5), 4346-4355. [Link][16]

-

Li, N., et al. (2017). An efficient approach to synthesize glycerol dendrimers via thiol–yne “click” chemistry and their application in stabilization of gold nanoparticles with X-ray attenuation properties. Polymer Chemistry, 8(45), 6989-6996. [Link][5]

-

Li, N., et al. (2017). An efficient approach to synthesize glycerol dendrimers via thiol-yne “click” chemistry and their application in stabilization of gold nanoparticles with X-ray attenuation property. Polymer Chemistry. [Link][3]

-

Aflaki, F., et al. (2022). Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications. Polymers, 14(13), 2686. [Link][13]

-

Kainz, Q. M., et al. (2014). Beyond Poly(ethylene glycol): Linear Polyglycerol as a Multifunctional Polyether for Biomedical and Pharmaceutical Applications. Biomacromolecules, 15(6), 1906-1924. [Link]

-

Deniset-Besseau, A., et al. (2020). Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers. Analyst, 145(13), 4502-4511. [Link]

-

Aum, D., et al. (2012). Functionalized Hydrophobic Poly(glycerol-co-ε-caprolactone) Depots for Controlled Drug Release. Biomacromolecules, 13(7), 2135-2144. [Link]

-

Jbeily, M., et al. (2015). Drug loading in the nanoparticles. ResearchGate. [Link][6]

-

Ma, W., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]

-

Cycloaddition of azides and alkynes (CuAAC) in pure glycerol as solvent... ResearchGate. [Link]

-

Ribeiro, A. C. F., et al. (2021). Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. Pharmaceutics, 13(10), 1667. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link][11]

-

Li, N., et al. (2017). An efficient approach to synthesize glycerol dendrimers: Via thiol-yne "click" chemistry and their application in stabilization of gold nanoparticles with X-ray attenuation properties. Elsevier. [Link]

-

Liu, Y., et al. (2017). High drug-loading nanomedicines: progress, current status, and prospects. Journal of Controlled Release, 268, 141-150. [Link]

-

Polyglycerol esters – the new generation of functional lipids for pharmaceutical applications. (2025). IOI Oleo GmbH. [Link]

-